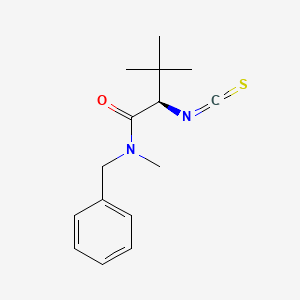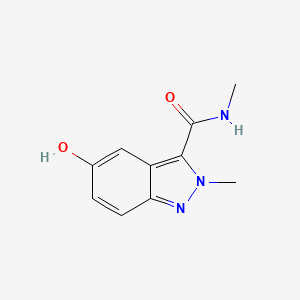
1-(4-Azidobutoxy)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Azidobutoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.
准备方法
The synthesis of 1-(4-Azidobutoxy)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 4-bromobutanol.
Reaction with Sodium Azide: 4-bromobutanol is reacted with sodium azide to form 4-azidobutanol.
Etherification: The 4-azidobutanol is then reacted with naphthol in the presence of a base to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反应分析
1-(4-Azidobutoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, forming triazoles when reacted with alkynes.
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. Major products formed from these reactions include amines and triazoles .
科学研究应用
1-(4-Azidobutoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and amines.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(4-Azidobutoxy)naphthalene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a powerful tool for bioconjugation and material science .
相似化合物的比较
1-(4-Azidobutoxy)naphthalene can be compared with other naphthalene derivatives such as:
1-(4-Bromobutoxy)naphthalene: Similar structure but with a bromine atom instead of an azido group.
1-(4-Aminobutoxy)naphthalene: Formed by the reduction of this compound.
1-(4-Hydroxybutoxy)naphthalene: Formed by the hydrolysis of this compound.
The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications .
属性
CAS 编号 |
917501-67-8 |
|---|---|
分子式 |
C14H15N3O |
分子量 |
241.29 g/mol |
IUPAC 名称 |
1-(4-azidobutoxy)naphthalene |
InChI |
InChI=1S/C14H15N3O/c15-17-16-10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2 |
InChI 键 |
TWWJPVYERBQKQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)

![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)



![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
![5,7-Bis(3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12616266.png)

![2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole](/img/structure/B12616272.png)



